2-(trifluoromethyl)propane-1,3-diol
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Overview
Description
2-(Trifluoromethyl)propane-1,3-diol is an organic compound with the molecular formula C4H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a propane-1,3-diol backbone.
Preparation Methods
The synthesis of 2-(trifluoromethyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of propane-1,3-diol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H). The reaction typically requires the presence of a base, such as potassium carbonate (K2CO3), and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
2-(Trifluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(Trifluoromethyl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)propane-1,3-diol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
2-(Trifluoromethyl)propane-1,3-diol can be compared with other similar compounds, such as:
2-(Trifluoromethyl)ethanol: This compound has a similar trifluoromethyl group but differs in its backbone structure, leading to different chemical and physical properties.
2-(Trifluoromethyl)propane-1,2-diol: This compound has a similar backbone but differs in the position of the hydroxyl groups, affecting its reactivity and applications.
Properties
CAS No. |
125369-54-2 |
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Molecular Formula |
C4H7F3O2 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)propane-1,3-diol |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(1-8)2-9/h3,8-9H,1-2H2 |
InChI Key |
KGJGAGLIIUNICR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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